molecular formula C15H21N3O B603290 3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide CAS No. 1676069-03-6

3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide

Katalognummer: B603290
CAS-Nummer: 1676069-03-6
Molekulargewicht: 259.35g/mol
InChI-Schlüssel: IRAVZFLOEYJPHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with isopropyl halides to introduce the isopropyl group at the 2-position.

    Amidation: The final step involves the reaction of the alkylated benzimidazole with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the amide group.

    Substitution: Substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-isopropyl-1H-benzimidazol-6-yl)-2-methoxybenzamide
  • 4-fluoro-N-(2-isopropyl-1H-benzimidazol-6-yl)benzenesulfonamide

Uniqueness

3-methyl-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]butanamide is unique due to its specific structural features, such as the presence of the 3-methylbutanamide group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

1676069-03-6

Molekularformel

C15H21N3O

Molekulargewicht

259.35g/mol

IUPAC-Name

3-methyl-N-(2-propan-2-yl-3H-benzimidazol-5-yl)butanamide

InChI

InChI=1S/C15H21N3O/c1-9(2)7-14(19)16-11-5-6-12-13(8-11)18-15(17-12)10(3)4/h5-6,8-10H,7H2,1-4H3,(H,16,19)(H,17,18)

InChI-Schlüssel

IRAVZFLOEYJPHF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.